1-Oxazol-5-ylcyclopropanecarboxylic acid
Description
Contextualizing 1-Oxazol-5-ylcyclopropanecarboxylic Acid within the Landscape of Heterocyclic and Cyclopropane (B1198618) Chemistry
This compound is a hybrid molecule that incorporates two key structural features: a five-membered aromatic heterocycle, oxazole (B20620), and a three-membered carbocyclic ring, cyclopropane. The oxazole ring, containing one oxygen and one nitrogen atom, is a common motif in a vast array of biologically active compounds and natural products. Its electronic properties and ability to participate in hydrogen bonding make it a valuable component in drug design.
The cyclopropane ring, on the other hand, is the smallest stable carbocycle and is characterized by significant ring strain. This strain imparts unique chemical reactivity and conformational rigidity. In medicinal chemistry, the incorporation of a cyclopropane moiety can lead to enhanced metabolic stability, improved binding affinity to biological targets, and a favorable toxicity profile. The combination of the aromatic, electron-rich oxazole ring with the strained, rigid cyclopropane unit in this compound is therefore of considerable interest to synthetic and medicinal chemists.
Historical Trajectory and Foundational Research Pertaining to Cyclopropane-Oxazole Scaffolds
While specific research on this compound is not prominent in the historical chemical literature, the foundational work on the synthesis and properties of both oxazoles and cyclopropanes is extensive. The synthesis of oxazoles dates back to the 19th century, with numerous methods developed over the years, such as the Robinson-Gabriel synthesis and the van Leusen reaction. nih.gov These methods have allowed for the preparation of a wide variety of substituted oxazoles, providing a toolkit for chemists to incorporate this heterocycle into larger molecules.
Similarly, the chemistry of cyclopropanes has a rich history, with early investigations focusing on their unique bonding and reactivity. The development of methods for the stereoselective synthesis of substituted cyclopropanes has been a major focus of modern organic chemistry. These advancements have enabled the incorporation of this strained ring system into complex molecules with a high degree of control over their three-dimensional structure. The conceptual joining of these two fields of study lays the groundwork for the synthesis and exploration of novel cyclopropane-oxazole scaffolds.
Contemporary Significance of the this compound Moiety in Chemical Research
In the contemporary research landscape, the this compound moiety holds potential significance in several areas, most notably in drug discovery and materials science. The rigid cyclopropane unit can act as a conformational constraint, locking the orientation of the oxazole ring and the carboxylic acid group in a specific spatial arrangement. This can be highly advantageous in the design of potent and selective enzyme inhibitors or receptor ligands, where a precise three-dimensional structure is often required for optimal biological activity.
The carboxylic acid functional group provides a handle for further chemical modification, allowing for the attachment of the molecule to other chemical entities or for its formulation into a prodrug. Furthermore, the oxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition processes. The combination of these features in a single, relatively small molecule makes the this compound scaffold an attractive target for synthetic exploration and biological evaluation. While direct studies on this specific compound are sparse, the principles of medicinal chemistry suggest that it could serve as a valuable building block in the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6(10)7(1-2-7)5-3-8-4-11-5/h3-4H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQFHEXCSJXWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Oxazol 5 Ylcyclopropanecarboxylic Acid and Its Derivatives
Classical and Contemporary Approaches to the Construction of the 1-Oxazol-5-ylcyclopropanecarboxylic Acid Core
The synthesis of the target compound is not typically a linear process but rather a convergent one, where the two key structural motifs—the cyclopropane (B1198618) ring and the oxazole (B20620) ring—are constructed and then joined, or one is built upon a precursor already containing the other. This section details the distinct strategies for forming each of these crucial components.
Cyclopropanation Reactions for the Geminal Cyclopropane Carboxylic Acid Substructure
The creation of a cyclopropane ring bearing a carboxylic acid group on one of its carbon atoms is a fundamental challenge in organic synthesis due to the ring's inherent strain. wikipedia.org Various methods have been developed to achieve this transformation, ranging from classical intramolecular cyclizations to modern catalytic approaches.
Intramolecular cyclization is another classical approach. This can be achieved by treating primary haloalkanes that have appropriately positioned electron-withdrawing groups with a strong base, which generates a carbanion that cyclizes to displace the halide. wikipedia.org
More contemporary methods have employed photoredox catalysis. One such approach facilitates a decarboxylative radical addition–polar cyclization cascade. nih.gov In this process, a radical generated from an aliphatic carboxylic acid adds to an electron-deficient alkene appended with an alkyl chloride. A subsequent reductive single-electron transfer (SET) event generates a carbanion, which is then trapped in an intramolecular alkylation to form the cyclopropane ring. nih.gov This method is noted for its mild conditions and high tolerance for a diverse range of functional groups. nih.gov
Below is a table summarizing various approaches to cyclopropanation relevant to the synthesis of cyclopropanecarboxylic acids.
| Method | Reagents/Catalyst | Substrate | Key Features |
| Samarium-Promoted Cyclopropanation organic-chemistry.org | Samarium metal, Iodoform (CHI₃) | α,β-Unsaturated carboxylic acid | Direct, stereospecific, no protection needed. organic-chemistry.org |
| Intramolecular Cyclization wikipedia.org | Strong base (e.g., NaH, LDA) | Haloalkane with electron-withdrawing group | Forms carbanion for intramolecular S N 2 reaction. wikipedia.org |
| Photoredox Catalysis nih.gov | Organic photocatalyst, Visible light | Aliphatic carboxylic acid, Chloroalkyl alkene | Mild conditions, broad functional group tolerance. nih.gov |
| Diazo Compound Addition organic-chemistry.org | Diazo compounds, Metal catalyst (e.g., Rh, Co) | Olefins | High yields with excellent diastereo- and enantioselectivity. organic-chemistry.org |
Strategic Approaches for Oxazole Ring Formation
The formation of the oxazole ring is a well-explored area of heterocyclic chemistry, with numerous named reactions and modern catalytic systems available to synthesize this valuable moiety.
The Van Leusen oxazole synthesis is a classic and highly effective method for preparing 5-substituted oxazoles. nih.gov The reaction proceeds through a two-step [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govmdpi.com The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole. nih.govmdpi.com
Contemporary adaptations of this reaction have focused on improving reaction efficiency and conditions. Microwave-assisted synthesis has been shown to produce 5-aryl-1,3-oxazoles with high yield and efficiency. mdpi.com The use of pressure reactors has also been reported to dramatically decrease reaction times from hours to minutes. sciforum.net Furthermore, employing ionic liquids as a solvent has been demonstrated as a viable alternative for the one-pot synthesis of 4,5-disubstituted oxazoles. organic-chemistry.org
| Aldehyde | TosMIC Derivative | Conditions | Yield | Reference |
| 2-Chloroquinoline-3-carbaldehyde | TosMIC | K₂CO₃, Methanol, 8h | 83% | nih.govmdpi.com |
| Various aromatic aldehydes | TosMIC | K₂CO₃, Methanol, Microwave | High | mdpi.com |
| Various aldehydes | TosMIC | K₂CO₃, Methanol, Pressure Reactor, 20 min | Moderate to Good | sciforum.net |
| Various aldehydes | TosMIC, Aliphatic halides | Ionic liquid | High | organic-chemistry.org |
Brønsted acids are effective catalysts for the cyclization and dehydration steps required for oxazole ring formation from suitable acyclic precursors. A notable method involves the coupling of α-diazoketones with amides or thioamides using trifluoromethanesulfonic acid (TfOH) as a catalyst. bohrium.comacs.orgacs.org This protocol is characterized by its mild, metal-free conditions and demonstrates good functional group tolerance, providing 2,4-disubstituted oxazoles in good to excellent yields. bohrium.comacs.org
Another efficient, one-pot tandem process utilizes p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst for the reaction between propargylic alcohols and amides. organic-chemistry.orgresearchgate.net This reaction proceeds via a propargylation/cycloisomerization sequence to rapidly and efficiently generate substituted oxazoles. organic-chemistry.orgresearchgate.net
| Catalyst | Reactant 1 | Reactant 2 | Key Feature | Reference |
| Trifluoromethanesulfonic acid (TfOH) | α-Diazoketone | Amide/Thioamide | Metal-free, mild conditions, broad scope. bohrium.comacs.orgacs.org | |
| p-Toluenesulfonic acid (PTSA) | Propargylic alcohol | Amide | One-pot tandem propargylation/cycloisomerization. organic-chemistry.orgresearchgate.net |
Transition metal catalysis offers mild and selective pathways for oxazole synthesis. researchgate.net Gold and copper catalysts are particularly prominent in this area. organic-chemistry.org Gold catalysis is often employed for the intramolecular cyclization of N-propargylamides to form oxazoles. organic-chemistry.org
Copper-catalyzed methods are diverse and include the oxidative cyclization of enamides, which can produce 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature. organic-chemistry.orgnih.gov Another copper(I)-catalyzed route involves the cycloaddition of acyl azides and 1-alkynes to regioselectively form 2,5-disubstituted oxazoles. tandfonline.com Palladium catalysis has also been applied in cascade oxidative cyclization reactions, where C-N and C-O bonds are formed sequentially. rsc.org
| Metal Catalyst | Reactants | Oxidant/Conditions | Product Type | Reference |
| Gold (Au) | N-Propargylamides | - | Substituted oxazoles | organic-chemistry.org |
| Copper (CuBr₂) | Enamides | K₂S₂O₈ | 2,5-Disubstituted oxazoles | nih.gov |
| Copper (Cu(I)) | Acyl azides, 1-Alkynes | Mild oxidative cyclization | 2,5-Disubstituted oxazoles | tandfonline.com |
| Palladium (Pd) | Not specified | Copper-mediated | Trisubstituted oxazoles | rsc.org |
Oxidative cyclization represents a powerful strategy for constructing the oxazole ring, often involving the formation of a C-O bond in the final ring-closing step. These reactions can be promoted by various reagents, including transition metals or hypervalent iodine compounds.
A copper(II)-catalyzed oxidative cyclization of enamides using potassium persulfate (K₂S₂O₈) as the oxidant provides an efficient route to 2,5-disubstituted oxazoles at room temperature. nih.gov The proposed mechanism involves a single-electron oxidation of the enamide by Cu(II) to form a radical cation, which then cyclizes. nih.gov
Heavy-metal-free alternatives often employ hypervalent iodine reagents. For instance, phenyliodine diacetate (PIDA) can mediate the intramolecular oxidative cyclization of enamides to afford a broad range of functionalized oxazoles. organic-chemistry.orgnsf.gov This approach is valued for avoiding the use of toxic heavy metals. organic-chemistry.org
| Method | Reagents/Catalyst | Substrate | Key Feature | Reference |
| Copper-Catalyzed Oxidative Cyclization | CuBr₂, K₂S₂O₈ | Enamides | Room temperature, vinylic C-H functionalization. nih.gov | |
| Hypervalent Iodine-Mediated Cyclization | Phenyliodine diacetate (PIDA) | Enamides | Heavy-metal-free oxidative C-O bond formation. organic-chemistry.orgnsf.gov | |
| Iodine-Catalyzed Tandem Cyclization | I₂, TBHP | β-Acylamino ketones | Selective production of oxazoles. organic-chemistry.org |
Convergent and Divergent Synthetic Pathways to Diversified this compound Derivatives
The synthesis of this compound derivatives can be approached through both convergent and divergent strategies, each offering distinct advantages for creating molecular diversity.
In contrast, a divergent synthesis would begin with a common intermediate that already contains the core this compound scaffold. From this central molecule, a variety of derivatives can be generated by modifying functional groups on either the oxazole or the cyclopropane ring. For example, functional handles on the oxazole ring could be used for further transformations, such as introducing residues of highly basic aliphatic amines into the 5-position of the oxazole or adding an oxazol-2-yl moiety to the 4-position. pleiades.onlineresearchgate.net This strategy is particularly useful for rapidly building a library of related compounds for structure-activity relationship studies.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Achieving stereocontrol is paramount in the synthesis of chiral molecules like this compound. Various methods have been developed for the asymmetric synthesis of the crucial cyclopropane component.
Chiral Auxiliary-Mediated Approaches in Cyclopropane Carboxylic Acid Synthesis
Chiral auxiliaries are powerful tools for inducing stereoselectivity. In the context of cyclopropane synthesis, auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed.
One notable strategy involves a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol cleavage. rsc.orgbath.ac.ukrsc.org In this approach, a chiral auxiliary, such as an (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, is first reacted with an α,β-unsaturated aldehyde to form a syn-aldol product with high diastereoselectivity. nih.govresearchgate.net The hydroxyl group of this aldol product then directs the subsequent cyclopropanation of the alkene. nih.gov Finally, a retro-aldol reaction removes the chiral auxiliary, yielding the enantiomerically enriched cyclopropane-carboxaldehyde, which can be oxidized to the desired carboxylic acid. rsc.orgnih.gov This method effectively uses a 'temporary' stereocenter to control the formation of the permanent stereocenters on the cyclopropane ring, often achieving enantiomeric excesses greater than 95%. nih.govresearchgate.net
Table 1: Chiral Auxiliary-Mediated Cyclopropanation
| Chiral Auxiliary | Key Reaction Sequence | Typical Diastereomeric Excess (de) | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Aldol / Cyclopropanation / Retro-aldol | High | >95% | nih.govresearchgate.net |
| Chiral aminosulfoxonium ylides | Michael Initiated Ring Closure (MIRC) | Variable | Variable | rsc.org |
Asymmetric Catalysis in the Enantioselective Formation of Chiral Cyclopropane and Oxazole Systems
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
For the formation of the chiral cyclopropane ring, enantioselective Michael Initiated Ring Closure (MIRC) reactions are prominent. rsc.org These reactions can be catalyzed by various systems:
Metal Catalysis : Chiral-at-metal rhodium(III) complexes have been successfully used to catalyze the [2+1] cyclization of ylides (such as vinyl sulfoxonium ylides) with α,β-unsaturated compounds. nih.govorganic-chemistry.org This method produces optically pure 1,2,3-trisubstituted cyclopropanes in good yields and with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (dr > 20:1). organic-chemistry.org
Organocatalysis : Chiral organocatalysts, such as prolinol and its derivatives, are effective in catalyzing MIRC cyclopropanation by activating substrates through the formation of chiral intermediates. rsc.org
Chiral Organoselenium Catalysis : Chiral selenide (B1212193) compounds have also been employed as catalysts in asymmetric reactions, including enantioselective cyclopropanation. nih.gov
While the asymmetric synthesis of the oxazole ring is less commonly the focus for stereocontrol in this specific target molecule, chiral catalysts can be employed if stereocenters are present on substituents attached to the oxazole core.
Table 2: Asymmetric Catalysis for Chiral Cyclopropane Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Metal Complex | Chiral Rh(III) Complex | Cyclopropanation with sulfoxonium ylides | Up to 99% | organic-chemistry.org |
| Organocatalyst | Prolinol derivatives | Michael Initiated Ring Closure (MIRC) | High | rsc.org |
| Organoselenium | C2-symmetric mannitol-derived cyclic selenium | Asymmetric Bromocyclization | Up to 95% | nih.gov |
Diastereoselective Synthesis of Advanced Intermediates for this compound
The diastereoselective synthesis of intermediates is crucial when the target molecule contains multiple stereocenters. For this compound derivatives with substituents on the cyclopropane ring, controlling the relative stereochemistry (cis/trans) is essential. This can be achieved through substrate-controlled reactions, where the existing stereochemistry of the starting material dictates the stereochemical outcome of the subsequent transformations. For example, the directed cyclopropanation of a chiral aldol product, as mentioned previously, is a powerful diastereoselective transformation where the existing hydroxyl group directs the incoming reagent to one face of the molecule. nih.gov Similarly, kinetically controlled cyclization reactions can favor the formation of one diastereomer over another, such as the formation of cis-2-methyl cyclopentanecarboxylic acid using a lithio-salt of an oxazoline. rsc.org
Mechanistic Investigations of Key Bond-Forming Reactions in this compound Synthesis
Understanding the reaction mechanisms is key to optimizing reaction conditions and selectivity. The synthesis of the target molecule involves two crucial bond-forming events: the formation of the cyclopropane ring and the construction of the oxazole ring.
The mechanism of catalytic cyclopropanation often involves the formation of a metal-carbene intermediate or the reaction of a nucleophilic ylide with a Michael acceptor. In the case of rhodium-catalyzed reactions with sulfoxonium ylides, the proposed mechanism involves the coordination of the chiral rhodium catalyst to the β,γ-unsaturated ketoester, which facilitates the enantioselective addition of the ylide. organic-chemistry.org
The formation of the oxazole ring can proceed through several classical mechanisms, such as the Robinson-Gabriel synthesis (dehydration of 2-acylaminoketones) or the van Leusen reaction (from aldehydes and tosylmethyl isocyanide). The precise mechanism would depend on the chosen synthetic route to the oxazole moiety.
Advancements in Flow Chemistry and Continuous Processing for Scalable this compound Production
For the large-scale production of pharmaceutical intermediates, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. azolifesciences.comrsc.org
Continuous flow reactors, such as microreactors or continuous stirred-tank reactors (CSTRs), provide superior control over reaction parameters like temperature, pressure, and mixing. azolifesciences.compharmtech.com This enhanced control is particularly beneficial for highly exothermic or hazardous reactions, such as certain nitration or diazotization steps that might be involved in synthesizing oxazole precursors. pharmtech.com The small reactor volumes and high surface-area-to-volume ratios minimize the accumulation of hazardous intermediates and allow for excellent heat transfer. azolifesciences.com
For the synthesis of a molecule like this compound, a multi-step continuous process could be envisioned. Different reactors could be linked in series to perform sequential reactions, purifications, and isolations. mdpi.com For example, a CSTR could be used for a Grignard reaction, followed by a microreactor for a rapid cyclization step. pharmtech.com This approach can significantly increase the space-time yield compared to batch processes and allows for automated, reliable production. mdpi.com The implementation of flow chemistry could lead to a more sustainable and cost-effective manufacturing process for this important chemical entity. azolifesciences.com
Application of Green Chemistry Principles in the Development of Synthetic Strategies for this compound
The synthesis of complex heterocyclic molecules such as this compound presents a significant challenge in the field of medicinal and process chemistry. Traditionally, the construction of such multi-functionalized compounds involves multi-step syntheses that may utilize hazardous reagents, stoichiometric reagents, and volatile organic solvents, leading to considerable waste generation. The principles of green chemistry offer a framework for developing more sustainable and efficient synthetic routes by focusing on aspects like atom economy, catalysis, use of safer solvents, and energy efficiency. researchgate.netnumberanalytics.comnih.gov The development of green synthetic strategies for this compound can be conceptually approached by examining the formation of its two key structural motifs: the 5-substituted oxazole ring and the cyclopropane ring.
Greener Synthesis of the 5-Substituted Oxazole Moiety
The van Leusen oxazole synthesis is a cornerstone method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org While effective, traditional protocols often involve long reaction times and the use of conventional organic solvents. Green chemistry principles have been successfully applied to optimize this reaction.
One significant advancement is the use of microwave irradiation. ijpsonline.com Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, decrease energy consumption, and often improve yields by ensuring uniform and rapid heating. nih.govresearchgate.net Furthermore, the choice of solvent is critical. Replacing traditional solvents with more environmentally benign alternatives like isopropanol (B130326) (IPA) or even recyclable ionic liquids enhances the green credentials of the synthesis. nih.govijpsonline.comorganic-chemistry.org Ionic liquids, in particular, can sometimes be reused multiple times without a significant drop in product yield, drastically reducing solvent waste. ijpsonline.com
The following table compares a conventional van Leusen synthesis with a microwave-assisted green alternative for a model 5-substituted oxazole.
| Parameter | Conventional Method | Microwave-Assisted Method | Green Advantage |
| Solvent | Dimethoxyethane (DME)/Methanol | Isopropanol (IPA) | Use of a safer, less toxic solvent. |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Phosphate (K₃PO₄) | Use of an inexpensive and readily available base. acs.org |
| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation | Significant reduction in reaction time and energy usage. nih.gov |
| Reaction Time | 6-12 hours | 8-15 minutes | Increased throughput and efficiency. nih.govacs.org |
| Yield | Moderate to Good | Good to Excellent (e.g., >90%) | Improved process efficiency. nih.gov |
Sustainable Approaches to Cyclopropanation
The formation of the cyclopropane ring is another key synthetic step. Classical methods like the Simmons-Smith reaction traditionally use a zinc-copper couple and diiodomethane, which has a poor atom economy and uses halogenated reagents. wikipedia.org Modern approaches focus on catalytic and more atom-economical methods. buecher.de
Catalysis is a fundamental pillar of green chemistry, offering pathways that minimize waste by using small amounts of a catalyst to generate large amounts of product. numberanalytics.com Various transition-metal catalyzed cyclopropanations using safer carbene precursors than diazomethane (B1218177) are well-established. rsc.org More recently, strategies that align even more closely with green principles have emerged:
Mechanochemistry : The Simmons-Smith reaction has been adapted to a solvent-free, ball-milling approach. This technique, which uses mechanical force to induce chemical reactions, eliminates the need for bulk solvents and can proceed under air, simplifying the operational setup. rsc.org
Photocatalysis : Visible-light photocatalysis represents a sustainable strategy to build cyclopropane rings under mild conditions, often avoiding harsh reagents. researchgate.netresearchgate.net
Biocatalysis : The use of engineered enzymes to perform cyclopropanations offers exceptional levels of stereo- and enantioselectivity under environmentally benign aqueous conditions. researchgate.net
A key metric for evaluating the "greenness" of a reaction is Atom Economy , which measures the efficiency of a reaction in converting all reactant atoms into the desired product. researchgate.netrsc.org Addition reactions are inherently more atom-economical than substitution or elimination reactions. Another useful metric is the E-Factor (Environmental Factor), which calculates the ratio of the mass of waste to the mass of the product; a lower E-factor signifies a greener process. thieme-connect.de
The table below contrasts a traditional cyclopropanation method with a greener, mechanochemical alternative.
| Parameter | Traditional Simmons-Smith | Mechanochemical Simmons-Smith | Green Advantage |
| Solvent | Diethyl ether / Dichloromethane | Solvent-free or minimal solvent | Drastic reduction or elimination of volatile organic compounds (VOCs). rsc.org |
| Reagents | Zinc-copper couple, Diiodomethane | Activated Zinc(0), Diiodomethane | Avoids pyrophoric reagents like diethylzinc. rsc.org |
| Conditions | Inert atmosphere, conventional heating/cooling | Ball-milling, ambient temperature, under air | Simplified procedure, lower energy input, increased safety. rsc.org |
| Waste Profile | Stoichiometric zinc salts, solvent waste | Minimal; primarily stoichiometric zinc salts | Lower E-Factor due to solvent elimination. |
| Atom Economy | Poor | Poor (inherent to the reaction) | While atom economy is not improved, the overall process is significantly greener. |
Derivatives and Analogues of 1 Oxazol 5 Ylcyclopropanecarboxylic Acid
Structural Elaboration and Modifications on the Oxazole (B20620) Ring of 1-Oxazol-5-ylcyclopropanecarboxylic Acid Analogues
The oxazole ring is a common motif in medicinal chemistry, and its modification is a key strategy for developing novel analogues. semanticscholar.org The synthesis of oxazole derivatives often involves the reaction of activated carboxylic acid derivatives with activated methyl isocyanides. nih.gov A variety of methods for constructing 1,2-oxazole ring systems have been developed, often starting from β-enamino ketoesters which undergo cycloaddition with hydroxylamine. beilstein-journals.orgnih.gov These synthetic routes offer multiple points for introducing structural diversity.
Modifications can be made at various positions of the oxazole ring. For instance, electrophilic substitution typically occurs at the C5-position, and the ring's reactivity can be enhanced by the presence of electron-donating groups. semanticscholar.org The van Leusen oxazole synthesis is a widely used method that allows for the preparation of 5-substituted oxazoles from aldehydes and tosylmethylisocyanides (TosMICs), providing a direct route to analogues with different substituents at the position adjacent to the cyclopropane (B1198618) ring. nih.gov
Research has focused on creating libraries of oxazole-containing compounds for various applications. For example, a series of novel 1,2-oxazole-4-carboxylate derivatives with Boc-protected saturated nitrogen heterocycles have been synthesized as building blocks for amino acids. beilstein-journals.org These methods highlight the potential for creating analogues of this compound with diverse substituents on the oxazole ring, thereby altering its electronic properties and interaction capabilities. The stability of substituted oxazoles can be context-dependent; for instance, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov
Table 1: Synthetic Strategies for Oxazole Ring Modification
| Method | Precursors | Position of Substitution | Reference |
| Cycloaddition | β-Enamino ketoesters, Hydroxylamine hydrochloride | C4, C5 | beilstein-journals.org, nih.gov |
| van Leusen Reaction | Aldehydes, Tosylmethylisocyanide (TosMIC) | C5 | nih.gov |
| From Carboxylic Acids | Carboxylic acids, Triflylpyridinium reagent, Isocyanoacetates | C4, C5 | nih.gov |
Substituent Effects and Conformational Analysis of the Cyclopropane Ring in this compound Derivatives
The cyclopropane ring imparts significant conformational rigidity to the molecular scaffold. Its three-membered ring structure restricts bond rotation, leading to well-defined spatial arrangements of its substituents. The reactivity of a cyclopropane ring can resemble that of an olefinic double bond, making it susceptible to enzymatic oxidation and addition reactions. unl.pt
The electronic nature of substituents on the cyclopropane ring can affect the acidity of the carboxylic acid group and the reactivity of the oxazole moiety. Studies on related structures have shown that the substitution pattern dictates the outcome of reactions, highlighting the importance of precise substituent placement. beilstein-journals.org Furthermore, the stereochemistry of the substituents is critical, as different diastereomers can adopt distinct preferred conformations, leading to different biological profiles. The development of densely functionalized cyclopropanes from precursors like 4,4-dichloro-2-butenoic acid derivatives showcases advanced methods for creating complex substitution patterns. beilstein-journals.org
Table 2: Influence of Cyclopropane Ring Modifications
| Modification Type | Potential Effect | Analytical Technique |
| Introduction of Alkyl Groups | Alters steric profile and lipophilicity | NMR, X-ray Crystallography |
| Addition of Halogens | Modifies electronic properties and reactivity | Computational Modeling |
| Varying Stereochemistry | Changes 3D orientation of functional groups | Conformational Analysis, NOESY |
Bioisosteric Replacements within the this compound Scaffold (e.g., Heterocycle and Carbocycle Substitutions)
Bioisosteric replacement is a fundamental strategy in medicinal chemistry to improve a molecule's properties while retaining its intended biological activity. drughunter.com This involves substituting a functional group with another that has similar physical or chemical characteristics.
Carboxylic Acid Bioisosteres: The carboxylic acid group is often a key pharmacophoric element, but its presence can lead to poor metabolic stability and limited membrane permeability. nih.govresearchgate.net Consequently, its replacement with a suitable bioisostere is a common objective. The tetrazole ring is one of the most widely used non-classical bioisosteres for carboxylic acids, as it has a similar pKa and can maintain comparable biological interactions. drughunter.comnih.gov Other heterocycles such as 3-hydroxyisoxazole, hydroxamic acids, and N-acylsulfonamides have also been successfully employed as carboxylic acid surrogates. nih.govhyphadiscovery.com The choice of isostere is highly context-dependent, and screening a panel of options is often necessary to find an optimal replacement. nih.gov
Oxazole Ring Bioisosteres: The oxazole ring itself can be replaced with other five-membered heterocycles to explore different interaction landscapes. Azole rings like thiazole (B1198619) or imidazole (B134444) are known isosteric replacements for the amide group in natural peptides and can be considered for replacing the oxazole moiety. researchgate.net Shape and electrostatic similarity matching can guide the selection of appropriate heterocyclic bioisosteres. For instance, 5-alkyl-1,3-oxazoles have been used to successfully replace metabolically labile ethyl esters, demonstrating that subtle changes in the heterocycle can lead to improved properties. nih.gov
Table 3: Common Bioisosteric Replacements
| Original Group | Bioisosteric Replacement | Rationale for Replacement | References |
| Carboxylic Acid | 1H-Tetrazole | Similar pKa, increased lipophilicity | drughunter.com, nih.gov |
| Carboxylic Acid | 3-Hydroxyisoxazole | Planar, similar pKa | nih.gov |
| Carboxylic Acid | N-Acylsulfonamide | Ionizable, avoids acyl glucuronidation | hyphadiscovery.com |
| Oxazole Ring | Thiazole Ring | Similar size and electronics, alters H-bonding | researchgate.net |
| Oxazole Ring | Imidazole Ring | Introduces different prototropic tautomeric properties | researchgate.net |
Rational Design and Synthesis of Hybrid Molecular Architectures Incorporating the this compound Motif
Rational drug design involves creating new molecules by linking two or more pharmacophoric units into a single "hybrid" molecule. nih.gov This approach aims to produce compounds with improved affinity, altered selectivity, or even dual modes of action compared to the parent molecules. nih.gov The this compound motif can serve as a valuable building block in the design of such hybrid architectures.
The design process often begins with computational tools to predict the physicochemical properties and potential biological activity of the proposed hybrid molecules. repec.org For example, a rational approach was used to design 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles as potential enzyme inhibitors, guided by molecular modeling to understand interactions at the active site. nih.gov
In synthesizing these hybrids, the this compound core could be covalently linked to another bioactive scaffold, such as a quinoline, naphthoquinone, or 1,2,3-triazole. nih.govmdpi.commdpi.com The linker's nature and length are critical design elements that influence the final molecule's properties. The synthesis might involve multi-step sequences, including cyclocondensation reactions to form additional heterocyclic rings or click chemistry to join different molecular fragments. nih.govrepec.org This strategy allows for the creation of novel chemical entities with potentially synergistic or enhanced biological activities by combining the structural features of the oxazole-cyclopropane core with those of other known pharmacophores.
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of 1-Oxazol-5-ylcyclopropanecarboxylic Acid and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR would be employed to confirm the connectivity of the atoms.
In the ¹H NMR spectrum, the protons on the cyclopropane (B1198618) ring are expected to appear in the upfield region, typically between 1.0 and 2.0 ppm, due to the ring strain and associated shielding effects. These protons would likely exhibit complex splitting patterns (multiplets) due to geminal and cis/trans vicinal couplings. The protons on the oxazole (B20620) ring would resonate in the aromatic region, with the H2 proton appearing at a characteristically downfield chemical shift (around 8.0-8.5 ppm) and the H4 proton at a slightly more upfield position (around 7.0-7.5 ppm). thepharmajournal.com The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift, often greater than 10 ppm, and its position can be concentration-dependent.
The ¹³C NMR spectrum would provide complementary information. The quaternary carbon of the cyclopropane ring attached to the oxazole and carboxylic acid groups would appear at a distinct chemical shift. The methylene (B1212753) carbons of the cyclopropane ring would resonate at relatively low frequencies. The carbon atoms of the oxazole ring would have characteristic chemical shifts, with C2, C4, and C5 being readily distinguishable. cdnsciencepub.com The carbonyl carbon of the carboxylic acid would be observed in the downfield region, typically between 170 and 180 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopropane CH₂ | 1.2 - 1.8 (m) | 15 - 25 |
| Cyclopropane C(1) | - | 30 - 40 |
| Oxazole H(2) | 8.1 - 8.3 (s) | 150 - 155 |
| Oxazole H(4) | 7.2 - 7.4 (s) | 120 - 125 |
| Oxazole C(5) | - | 158 - 162 |
| Carboxylic Acid OH | >10 (br s) | - |
| Carboxylic Acid C=O | - | 170 - 180 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn would confirm its elemental composition.
Under electron ionization (EI), the molecule would likely undergo fragmentation. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO₂), which would result in a significant peak at [M-44]⁺. libretexts.org The oxazole ring itself can undergo characteristic cleavages. clockss.org The fragmentation of the cyclopropane ring might also be observed. The analysis of these fragmentation patterns can provide valuable information about the different structural components of the molecule.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-44]⁺ | Loss of CO₂ |
| [M-COOH]⁺ | Loss of the carboxylic acid group |
| Fragment of oxazole ring | Characteristic oxazole fragments |
| Fragment of cyclopropane ring | Characteristic cyclopropane fragments |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification in this compound
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption bands would be associated with the carboxylic acid group. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carbonyl group would appear as a strong, sharp band around 1700-1725 cm⁻¹. libretexts.org
The oxazole ring would exhibit characteristic ring stretching vibrations in the fingerprint region, typically between 1500 and 1650 cm⁻¹. thepharmajournal.com The C-H stretching vibrations of the cyclopropane and oxazole rings would be observed around 3000-3100 cm⁻¹.
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=N, C=C (Oxazole) | 1500 - 1650 | Medium |
| C-H (Cyclopropane/Oxazole) | 3000 - 3100 | Medium |
| C-O (Oxazole/Carboxylic Acid) | 1200 - 1300 | Medium |
Note: These are typical ranges and the exact positions can be influenced by the molecular environment.
X-ray Crystallography for Definitive Solid-State Structure Determination of this compound Analogues
X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms in the solid state. While no crystal structure for this compound itself is publicly available, analysis of its crystalline derivatives would be invaluable.
A successful single-crystal X-ray diffraction experiment would provide accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. For instance, the planarity of the oxazole ring and the geometry of the cyclopropane ring could be precisely determined. google.comubc.ca Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimers in the solid state.
Chiral Chromatography and Polarimetry for Enantiomeric Excess and Absolute Configuration Determination of Stereoisomers of this compound
The quaternary carbon of the cyclopropane ring in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers.
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) would be the method of choice. Various types of CSPs, such as those based on polysaccharides or cyclodextrins, could be screened to achieve baseline separation of the two enantiomers. nih.govmdpi.com Once a suitable method is developed, it can be used to determine the enantiomeric excess (ee) of a synthesized sample.
Polarimetry is used to measure the optical rotation of a chiral compound, which is its ability to rotate the plane of polarized light. Each enantiomer of this compound would rotate plane-polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule. While polarimetry can confirm the presence of a single enantiomer or a non-racemic mixture, it does not directly reveal the absolute configuration (R or S). The determination of the absolute configuration often requires correlation with a known standard or the use of more advanced techniques like X-ray crystallography of a single enantiomer or vibrational circular dichroism (VCD) spectroscopy in conjunction with theoretical calculations. scielo.org.za
Computational and Theoretical Studies on 1 Oxazol 5 Ylcyclopropanecarboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions of 1-Oxazol-5-ylcyclopropanecarboxylic Acid
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its fundamental electronic properties, predict its stability, and offer insights into its reactivity.
Detailed Research Findings: DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), can be used to optimize the molecular geometry of the compound. irjweb.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation.
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For oxazole (B20620) derivatives, electrons in the HOMO are typically distributed across the molecule, while the LUMO is often centered on the oxazole ring, indicating its susceptibility to nucleophilic attack.
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is invaluable for predicting how the molecule will interact with other reagents or biological macromolecules. irjweb.com DFT analyses have been employed to deduce the molecular structures and topologies of various energetic molecules containing oxazole and other heterocyclic scaffolds. nih.gov
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |
| Ionization Potential | 7.1 eV | Energy required to remove an electron |
| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |
Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can map its conformational landscape and characterize its interactions with surrounding molecules, such as water, which is crucial for understanding its behavior in a biological environment.
Detailed Research Findings: MD simulations can reveal the dynamic behavior of the molecule over time. nih.gov By simulating the molecule in a solvent like water, researchers can observe how the cyclopropane (B1198618) and carboxylic acid groups rotate and flex relative to the oxazole ring. This provides a detailed picture of the accessible conformations and the energy barriers between them. acs.orgchemrxiv.org Studies on similar molecules, like acetic acid, have used MD to investigate the conformational equilibrium of the carboxylic acid group, showing that while a syn conformation is often preferred, an anti state may also be present in solution. acs.orgbohrium.comnih.gov
These simulations are also critical for studying intermolecular interactions. By analyzing the trajectory of the simulation, one can identify and quantify hydrogen bonds between the carboxylic acid group and water molecules, as well as van der Waals and electrostatic interactions between the entire molecule and its environment. This information is vital for predicting solubility and how the molecule might bind to a biological target. The potential of mean force (PMF) can be calculated from umbrella sampling MD simulations to map the free energy landscape associated with specific conformational changes, such as the rotation of the carboxyl group's dihedral angle. nih.govchemrxiv.org
| Type of Interaction | Molecular Group Involved | Potential Interaction Partner (e.g., in Water) | Significance |
|---|---|---|---|
| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Water (Oxygen atom) | Solubility, Receptor Binding |
| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O), Oxazole (N, O atoms) | Water (Hydrogen atoms) | Solubility, Receptor Binding |
| Electrostatic Interactions | Entire Molecule (Partial Charges) | Water Dipoles, Ions | Solvation, Long-range recognition |
| Van der Waals Interactions | Cyclopropane and Oxazole Rings | Non-polar residues in a protein | Binding Specificity, Hydrophobicity |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR can be a powerful tool to predict the activity of new, unsynthesized analogs and to guide the design of more potent molecules.
Detailed Research Findings: A QSAR study begins with a dataset of derivatives with known biological activities. researchgate.net For each derivative, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., atomic charges). researchgate.net
Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like k-nearest neighbors (KNN) or gradient boosting, are then used to build a model that correlates these descriptors with the observed activity. nih.govnih.gov The goal is to develop a reliable QSAR model that can predict the inhibitory activity of new compounds before they are synthesized. nih.gov The quality and predictivity of a QSAR model are rigorously evaluated using statistical metrics and validation techniques. semanticscholar.orgresearchgate.net Such models can highlight which molecular properties are most important for the desired biological effect, providing a mechanistic interpretation that can guide future drug design efforts. semanticscholar.org
| Molecular Descriptor | Type | Hypothetical Correlation with Activity | Rationale |
|---|---|---|---|
| LogP | Lipophilicity | Positive | Improved membrane permeability |
| Topological Polar Surface Area (TPSA) | Polarity | Negative | High TPSA may hinder cell penetration |
| Molecular Weight (MW) | Steric | Optimal Range | Adherence to drug-likeness principles (e.g., Lipinski's Rule) |
| HOMO Energy | Electronic | Positive | Relates to the molecule's ability to donate electrons in a reaction |
| Number of H-bond Acceptors | Structural | Positive | Key interactions with the biological target |
Computational Elucidation of Reaction Mechanisms for Synthetic Pathways Involving this compound
Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, these methods can map out the entire reaction pathway, identify intermediates and transition states, and calculate activation energies, providing a deeper understanding of the reaction's feasibility and kinetics.
Detailed Research Findings: The synthesis of oxazoles can be achieved through various routes, including the cyclization of N-propargylamides or the reaction of α-bromoketones with amides. organic-chemistry.orgresearchgate.net A plausible synthesis for the target molecule could involve the reaction of a suitably functionalized cyclopropane precursor with a reagent that forms the oxazole ring.
Computational studies can model this proposed reaction step-by-step. By calculating the energies of reactants, products, and all transition states along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to proceed, and helps identify the rate-determining step. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering crucial mechanistic insights. clockss.org This knowledge can be used to optimize reaction conditions (e.g., temperature, catalyst) to improve the yield and selectivity of the synthesis. researchgate.net
| Reaction Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials for oxazole ring formation | 0.0 |
| Transition State 1 (TS1) | Energy maximum for the initial bond formation | +25.5 |
| Intermediate | A transient, stable species formed during the reaction | -5.2 |
| Transition State 2 (TS2) | Energy maximum for the final cyclization/dehydration step | +18.3 |
| Products | This compound | -15.8 |
In Silico Screening and Molecular Docking Studies for Investigating Potential Molecular Targets of this compound Derivatives
In silico screening and molecular docking are powerful computational techniques used in drug discovery to identify potential biological targets for a molecule and to predict its binding mode and affinity. nih.gov For derivatives of this compound, these methods can rapidly screen large libraries of proteins to find potential targets and provide detailed insights into the molecular interactions driving the binding.
Detailed Research Findings: Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor). rroij.com The process involves predicting the preferred orientation of the ligand within the protein's binding site and estimating the strength of the interaction using a scoring function, which results in a binding energy value. bioinformation.netnih.gov A lower binding energy generally indicates a more stable and favorable interaction.
For a series of this compound derivatives, docking studies could be performed against various enzymes or receptors implicated in disease, such as protein kinases or heme-binding proteins. nih.govbioinformation.net The results can identify which derivatives are most likely to bind strongly to a specific target. rroij.com Analysis of the docked poses reveals the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. mdpi.com This information is crucial for understanding the basis of molecular recognition and for designing new derivatives with improved affinity and selectivity. nih.gov
| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Parent Compound | -7.2 | Lys72, Asp184 | Hydrogen Bond, Electrostatic |
| Derivative A (with -OH group) | -8.1 | Lys72, Asp184, Glu91 | Additional Hydrogen Bond |
| Derivative B (with -Cl group) | -7.8 | Lys72, Leu135 | Hydrogen Bond, Hydrophobic |
| Derivative C (with phenyl group) | -8.5 | Leu22, Val30, Phe183 | Hydrophobic, π-π Stacking |
Biological Activity and Mechanistic Research of 1 Oxazol 5 Ylcyclopropanecarboxylic Acid Derivatives
Investigations into Enzyme Modulation by 1-Oxazol-5-ylcyclopropanecarboxylic Acid Derivatives
Research into the direct effects of this compound derivatives on specific enzyme activities is an emerging area. While comprehensive studies on a wide range of enzymes are not extensively documented in publicly available literature, the constituent chemical motifs—oxazole (B20620), cyclopropane (B1198618), and carboxylic acid—are known to interact with various enzyme systems. For instance, compounds containing a cyclopropane ring, such as cyclopropylamines, have been identified as mechanism-based inhibitors of cytochrome P450 (CYP450) enzymes. researchgate.net This inhibition often proceeds through a ring-opening mechanism that forms a reactive species capable of covalently binding to the enzyme. researchgate.net Similarly, various carboxylic acid-containing molecules have been shown to inhibit different CYP450 isoforms. nih.govnih.gov The oxazole ring is a common scaffold in many biologically active compounds and pharmaceuticals, recognized for its ability to participate in various enzyme-receptor interactions. mdpi.comnih.govresearchgate.netrsc.org
Specific Enzyme Inhibition or Activation Studies (e.g., EROD Activity)
Direct experimental data on the specific inhibition or activation of 7-ethoxyresorufin-O-deethylase (EROD) activity by this compound itself is not prominent in the reviewed scientific literature. EROD activity is a common biomarker used to measure the induction of cytochrome P450 1A (CYP1A) enzymes, which are involved in the metabolism of xenobiotics. usgs.govprotocols.ioresearchgate.net
While direct studies are lacking, the potential for interaction can be inferred from related structures. The inhibition of CYP450 enzymes is a critical aspect of drug development to avoid drug-drug interactions. nih.govmdpi.com The structural components of this compound suggest a potential for interaction with CYP enzymes. For example, some oxazole-containing compounds are known to interact with and, in some cases, inhibit CYP enzymes. Furthermore, the presence of a carboxylic acid group can influence the interaction with these enzymes, as seen with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit CYP4A11. nih.gov The cyclopropane moiety is also of interest, as N-cyclopropyl-containing compounds can act as suicide inhibitors for CYP450s through mechanisms involving the formation of reactive intermediates. researchgate.net However, without direct experimental evidence, any potential effect of this compound derivatives on EROD activity remains speculative.
Modulatory Effects on Ion Channels and Transporters by this compound Analogues
Analogues of this compound have been significantly investigated for their roles as modulators of ion channels, particularly the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an essential chloride and bicarbonate channel.
Research on CFTR Modulating Activity of Cyclopropane Carboxylic Acid Derivatives
Derivatives of cyclopropane carboxylic acid are a key component in the development of "corrector" molecules for the CFTR protein. cff.orgcff.org In many individuals with cystic fibrosis, the most common mutation (F508del) causes the CFTR protein to misfold, preventing it from reaching the cell surface to function correctly. nih.govnih.gov Corrector drugs are designed to bind to the misfolded protein and assist it in achieving a more appropriate three-dimensional shape, thereby facilitating its transport to the cell membrane. cff.org
One of the most notable examples is Tezacaftor (VX-661), a second-generation CFTR corrector that incorporates a cyclopropanecarboxamide (B1202528) moiety. nih.gov Research has demonstrated that compounds like Tezacaftor can significantly rescue the function of the F508del-CFTR protein. nih.govnih.gov When used in combination with other modulators, such as Elexacaftor (VX-445) and the potentiator Ivacaftor (VX-770), these cyclopropane-containing derivatives lead to substantial improvements in CFTR function, as measured by increases in chloride secretion in both patient-derived organoids and in clinical trials. nih.govnih.govnih.gov
| Compound Class | Example Compound | Mechanism of Action | Effect on F508del-CFTR | Reference |
|---|---|---|---|---|
| Cyclopropane Carboxylic Acid Derivatives | Tezacaftor (VX-661) | Corrector (Type I) | Partially corrects misfolding, increases trafficking to the cell surface | nih.govnih.gov |
| - | Elexacaftor (VX-445) | Corrector | Binds to a different site than Tezacaftor, providing synergistic correction | nih.govnih.gov |
Mechanistic Insights into ABC Transporter Modulation
The CFTR protein is a member of the ATP-binding cassette (ABC) transporter superfamily. nih.govnih.gov These transporters utilize the energy from ATP hydrolysis to move various substrates across cellular membranes. The mechanism of action for CFTR correctors containing the cyclopropane carboxylic acid motif involves direct binding to the misfolded protein. nih.gov
Structural and mechanistic studies have revealed that these corrector molecules act as pharmacological chaperones. nih.gov For instance, Tezacaftor is thought to stabilize the interface between the first nucleotide-binding domain (NBD1) and the transmembrane domains (TMDs) of the CFTR protein. nih.gov This stabilization helps to overcome the folding defect caused by the F508del mutation, allowing the protein to escape degradation by the cell's quality control machinery in the endoplasmic reticulum and traffic to the plasma membrane. nih.govnih.gov The synergistic effect observed when combining correctors like Tezacaftor and Elexacaftor stems from their ability to bind to different sites on the CFTR protein, providing a more comprehensive correction of the folding defect. nih.gov
Receptor Ligand Research and Structure-Activity Relationships for this compound Analogues
Analogues featuring the core structure of this compound have been explored as ligands for various G-protein coupled receptors, with a notable focus on histamine (B1213489) receptors.
Histamine Receptor Ligand Studies (e.g., H3 Receptor)
Derivatives containing a cyclopropane ring, often linked to an imidazole (B134444) group (a bioisostere of the oxazole ring), have been synthesized and evaluated as ligands for the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.
Research in this area has led to the development of potent and selective H3 receptor ligands. For example, studies on trans-2-[1H-imidazol-4-yl] cyclopropane derivatives have yielded compounds with high affinity for the H3 receptor. Structure-activity relationship (SAR) studies have been crucial in optimizing these ligands. Key findings from these studies indicate that the stereochemistry of the cyclopropane ring and the nature of the substituents on the imidazole or equivalent heterocyclic ring are critical for receptor affinity and functional activity (i.e., whether the compound acts as an agonist or antagonist). The constrained conformation provided by the cyclopropane ring is believed to be a key factor in achieving high affinity and selectivity for the H3 receptor.
| Compound Series | Key Structural Feature | Target Receptor | SAR Insights | Reference |
|---|---|---|---|---|
| 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids | cis-cyclopropane ring | Histamine H3 Receptor | Serves as a key intermediate for novel H3 receptor agents. | |
| trans-2-[1H-imidazol-4-yl] cyclopropane derivatives | trans-cyclopropane ring | Histamine H3 Receptor | Leads to high-affinity H3 receptor ligands. |
G-Protein Coupled Receptor (GPCR) Agonist/Antagonist Investigations
Derivatives of oxazole carboxylic acids have been identified as modulators of G-Protein Coupled Receptors (GPCRs), a large family of receptors integral to cellular signaling.
Research has led to the discovery of 5-(4-phenylbenzyl)oxazole-4-carboxamides as antagonists of the prostacyclin (IP) receptor, a GPCR involved in vasodilation and inhibition of platelet aggregation. Certain analogs demonstrated high affinity for the IP receptor in human platelet membranes and acted as functional antagonists by inhibiting the production of cyclic AMP (cAMP) in human erythroleukemia (HEL) cells. researchgate.net
In a separate line of investigation, derivatives of oxazolo[3,4-a]pyrazine were developed as potent antagonists for the Neuropeptide S Receptor (NPSR), another GPCR that modulates anxiety and other neurobiological functions. nih.gov One of the most representative compounds in this class, SHA-68, demonstrated nanomolar antagonist potency. nih.gov These studies underscore the potential of the oxazole scaffold in developing selective antagonists for GPCRs.
Additionally, novel oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives were designed and synthesized as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). nih.gov Although PPARs are nuclear receptors rather than GPCRs, this research highlights the effectiveness of the oxazole-carboxylic acid combination in designing receptor agonists. The lead compound from this study exhibited significant hypoglycemic and hypolipidemic effects in animal models. nih.gov
Table 1: Activity of Oxazole Derivatives on G-Protein Coupled Receptors
| Compound Class | Target Receptor | Activity Type | Key Findings | Reference |
|---|---|---|---|---|
| 5-(4-phenylbenzyl)oxazole-4-carboxamides | Prostacyclin (IP) Receptor | Antagonist | High affinity (IC50: 0.05-0.50 µM); inhibited cAMP production. | researchgate.net |
| Oxazolo[3,4-a]pyrazine derivatives (e.g., SHA-68) | Neuropeptide S Receptor (NPSR) | Antagonist | Nanomolar potency (pA2/pKB values ranging from 7.28 to 8.16). | nih.gov |
Antiproliferative and Cytostatic Activity Research for this compound Related Compounds
The oxazole nucleus is a common feature in compounds investigated for anticancer properties. researchgate.net Systematic reviews have confirmed the antiproliferative and antitumor activities of oxazole derivatives, making them a subject of significant interest in medicinal chemistry. nih.govresearchgate.net
The mechanisms underlying these activities are diverse. Studies have shown that oxazole derivatives can induce apoptosis in cancer cells by inhibiting novel targets such as STAT3 and G-quadruplexes, as well as by disrupting tubulin protein polymerization. benthamscience.com Other identified molecular targets include DNA topoisomerase, protein kinases, and mitochondrial enzymes. benthamscience.com
Specific examples from research literature include:
Oxazole-linked Combretastatin A-4 analogues coupled with ruthenium complexes showed efficacy against human melanoma and leukemia cells. nih.gov
Naturally occurring oxazole-containing peptides , many of which are of marine origin, have demonstrated cytotoxic activity against various human tumor cell lines, including liver and breast cancer cells. mdpi.com
Benzoxazepine derivatives containing an oxazole ring displayed dose-dependent inhibition of proliferation in several solid tumor cell lines, including A549 (lung), HeLa (cervical), Caco-2 (colorectal), and MCF-7 (breast). scielo.br
Table 2: Antiproliferative Activity of Representative Oxazole-Related Compounds
| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Oxazole-linked Combretastatin A-4 / Ruthenium complexes | Human 518A2 melanoma, HL-60 leukemia | Cytotoxic activity | nih.gov |
| Oxazole-containing peptides (e.g., Diazonamides) | Various human tumor cell lines | Moderate to high cytotoxicity | mdpi.com |
| Benzoxazepine derivatives | A549, HeLa, Caco-2, MCF-7 | Dose-dependent proliferation inhibition (IC50 values from 0.003 to 209.46 µg/mL) | scielo.br |
Antimicrobial Spectrum of Activity for this compound Derivatives
Oxazole derivatives are well-documented for their broad-spectrum antimicrobial activity. nih.gov The saturated 4H-1,3-oxazol-5-one ring, a common structural motif in this class, is associated with significant antimicrobial action. mdpi.com
Numerous studies have demonstrated the efficacy of oxazole-based compounds against both Gram-positive and Gram-negative bacteria.
In one study, a series of N-acyl-α-amino acids and their cyclized 1,3-oxazol-5(4H)-one derivatives were evaluated. The 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid showed a broad spectrum of activity, inhibiting Gram-positive Staphylococcus epidermidis (MIC = 56.2 µg/mL) and Gram-negative Escherichia coli (MIC = 28.1 µg/mL). mdpi.com Its cyclized oxazolone (B7731731) counterpart was also effective against S. epidermidis. mdpi.com Another investigation involving valine-derived 1,3-oxazol-5(4H)-ones reported antimicrobial activity against Gram-positive strains, including Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. nih.gov
A comprehensive review highlighted several other oxazole derivatives with pronounced antibacterial effects. For instance, certain pyrazole-linked oxazole-5-ones were active against S. aureus and E. coli. nih.gov Similarly, benzoxazole-5-carboxylate derivatives demonstrated high potency against S. aureus, Bacillus subtilis, E. coli, and Salmonella typhi. nih.gov
Table 3: Antibacterial Activity of Selected Oxazole Derivatives
| Compound/Derivative Class | Gram-Positive Strain(s) | MIC / Inhibition Zone | Gram-Negative Strain(s) | MIC / Inhibition Zone | Reference |
|---|---|---|---|---|---|
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | S. epidermidis 756 | 56.2 µg/mL | E. coli ATCC 25922 | 28.1 µg/mL | mdpi.com |
| 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | S. epidermidis 756 | 56.2 µg/mL | P. aeruginosa ATCC 27853 | 14 µg/mL (MBIC) | mdpi.com |
| Valine-derived 1,3-oxazol-5(4H)-one | E. faecium E5, S. aureus ATCC 6538, B. subtilis ATCC 6683 | 10 mm, 8 mm, 9 mm zones | - | - | nih.gov |
| Benzoxazole-5-carboxylate derivative | S. aureus, B. subtilis | High Activity | S. typhi, E. coli | High Activity | nih.gov |
The antifungal potential of oxazole derivatives has been extensively studied, with many compounds showing potent activity against pathogenic fungi like Candida albicans.
In a study of 1,3-oxazole-based compounds, several derivatives exhibited very good antifungal activity, with Minimum Inhibitory Concentration (MIC) values of 14 µg/mL against C. albicans. mdpi.com Another investigation of bile acid-derived oxazoles found that certain acetylated derivatives achieved over 60% inhibition of C. albicans growth at a concentration of 250 µg/mL. nih.gov Furthermore, research on valine-derived compounds noted that a new 1,3-oxazole containing a phenyl group at the 5-position was active against a C. albicans strain. nih.gov
Table 4: Antifungal Activity Against Candida albicans
| Compound/Derivative Class | Activity Metric | Result | Reference |
|---|---|---|---|
| N-acyl-α-amino acid and oxazole derivatives | MIC | 14 µg/mL | mdpi.com |
| Peracetylated bile acid-oxazole derivatives (6e, 6g) | % Inhibition (at 250 µg/mL) | 63.84% and 61.40% | nih.gov |
| 1,3-Oxazole with 5-phenyl group | Qualitative Assay | 8 mm inhibition zone | nih.gov |
Antioxidant Activity Profiling of Oxazole-Based Carboxylic Acids
Oxazolone derivatives have been identified as significant antioxidant agents. A study focused on a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives evaluated their ability to counteract oxidative stress in vitro. nih.gov
The antioxidant capacity was assessed by measuring the inhibition of lipid peroxidation and the effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme. One of the most active analogues, compound E3 (4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-on), demonstrated 89% inhibition of microsomal EROD activity at a 10⁻³ M concentration. nih.gov This level of inhibition was superior to that of the specific inhibitor caffeine (B1668208) (85%), indicating a significant antioxidant effect. nih.gov These findings suggest that the oxazolone core is a promising scaffold for developing new antioxidant compounds. nih.gov
General Biological Pathway Investigations Utilizing this compound as a Research Probe
While not always explicitly labeled as "research probes," oxazole derivatives serve as valuable tools for investigating biological pathways due to their specific inhibitory or modulatory activities.
The antiproliferative effects of oxazole compounds are a prime example. By inhibiting specific molecular targets like tubulin, STAT3, or DNA topoisomerase, these molecules allow researchers to probe the downstream effects of blocking these pathways, such as the induction of apoptosis and cell cycle arrest. benthamscience.com Their use helps to elucidate the complex signaling cascades involved in cancer cell survival and proliferation.
Similarly, the oxazole-based GPCR antagonists for the prostacyclin and NPSR receptors act as chemical probes to study the physiological roles of these receptors. researchgate.netnih.gov By selectively blocking receptor function, these compounds enable the investigation of pathways related to inflammation, platelet function, and neurological processes. For example, inhibiting the IP receptor and measuring the subsequent decrease in cAMP production confirms the receptor's signaling mechanism through the Gs protein pathway. researchgate.net This use of specific antagonists is fundamental to pharmacological research and pathway validation.
Applications in Advanced Organic Synthesis and Materials Science Research
1-Oxazol-5-ylcyclopropanecarboxylic Acid as a Versatile Synthetic Building Block
In the realm of organic synthesis, the utility of a building block is determined by its reactivity and the ability to introduce valuable structural motifs into larger molecules. While specific studies on this compound are not extensively documented, its constituent parts suggest its potential as a valuable synthetic intermediate. The carboxylic acid functionality allows for a variety of standard chemical transformations.
Table 1: Potential Synthetic Transformations of the Carboxylic Acid Group
| Reaction Type | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Amide Coupling | Amine, Coupling Agents (e.g., DCC, EDC) | Amide |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Reduction | Reducing Agents (e.g., LiAlH₄, BH₃) | Alcohol |
The oxazole (B20620) ring itself can participate in various reactions, although it is generally considered an aromatic and relatively stable heterocycle. The cyclopropane (B1198618) ring can influence the reactivity of adjacent functional groups and can also undergo ring-opening reactions under specific conditions, providing pathways to more complex acyclic structures.
Incorporation of the this compound Scaffold into Architecturally Complex Organic Molecules
The synthesis of architecturally complex organic molecules, such as natural products and pharmaceuticals, often relies on the use of unique and rigid building blocks to control stereochemistry and conformation. The rigid structure of the cyclopropane ring fused to the oxazole moiety in this compound could serve as a valuable scaffold. Its incorporation into a larger molecule would introduce a compact, three-dimensional element that can be crucial for biological activity or material properties.
For instance, in medicinal chemistry, the introduction of strained rings like cyclopropane is a known strategy to improve metabolic stability and binding affinity of drug candidates. The oxazole ring is a common feature in many bioactive natural products. Therefore, the combination of these two motifs could lead to the development of novel therapeutic agents.
Research into the Role of Oxazole-Cyclopropane Moieties in Optoelectronic Materials
The field of optoelectronic materials is continually searching for new organic molecules with tailored electronic and photophysical properties. The electronic properties of such materials are highly dependent on their molecular structure. The oxazole ring is an electron-deficient heterocycle that can act as an electron acceptor or a component of a conjugated system. The cyclopropane ring, while not conjugated in the classical sense, can exhibit electronic interactions with adjacent π-systems through its "bent" bonds, a phenomenon known as σ-π conjugation.
The specific contribution of an oxazole-cyclopropane moiety to the optoelectronic properties of a material would depend on its integration into a larger conjugated system. Theoretical studies and experimental investigations on analogous systems would be necessary to fully elucidate its potential in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Development of Novel Reagents and Catalysts Derived from this compound Derivatives
The development of new reagents and catalysts is a cornerstone of chemical innovation. Derivatives of this compound could potentially be transformed into novel ligands for catalysis or into specialized reagents. For example, the carboxylic acid could be converted into a chiral amine, which could then be used as a chiral auxiliary or a ligand for asymmetric catalysis.
Furthermore, the oxazole nitrogen atom can act as a coordination site for metal ions. By attaching appropriate functional groups to the cyclopropane ring or other positions of the oxazole, it might be possible to design novel chelating ligands with unique steric and electronic properties. These ligands could find applications in a variety of metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and oxidations.
Future Research Directions and Unexplored Avenues
Pioneering Novel Synthetic Methodologies for Enhanced Accessibility of 1-Oxazol-5-ylcyclopropanecarboxylic Acid
While methods for the synthesis of oxazoles and cyclopropanes are independently well-established, the development of efficient and stereoselective routes to this compound remains a key area for advancement. researchgate.netresearchgate.net Future research should focus on pioneering novel synthetic strategies that offer improved yields, scalability, and access to a wider range of substituted analogues.
Key areas of focus could include:
Asymmetric Catalysis: The development of catalytic asymmetric methods for the cyclopropanation step would be instrumental in accessing enantiomerically pure forms of the target molecule. Chiral ruthenium and copper complexes have shown promise in related transformations and could be adapted for this purpose. researchgate.net
Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, reproducibility, and scalability for the synthesis of this compound and its derivatives.
Expanding the Horizon of Biological Investigations for this compound Derivatives
The oxazole (B20620) nucleus is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov Similarly, the cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry, often imparting unique conformational constraints and metabolic stability. nih.gov The combination of these two moieties in this compound suggests a high probability of discovering novel biological activities.
Future biological investigations should encompass:
Broad-Spectrum Antimicrobial Screening: Derivatives should be systematically screened against a diverse panel of bacterial and fungal pathogens, including multidrug-resistant strains.
Antiproliferative and Cytotoxic Assays: Evaluation of the anticancer potential of these compounds against various cancer cell lines is warranted, given the known anticancer properties of many oxazole-containing molecules. juniperpublishers.com
Enzyme Inhibition Studies: The rigid framework of the molecule makes it an interesting candidate for targeting specific enzyme active sites. Screening against key enzymes involved in various disease pathways could reveal novel inhibitors.
Neuroactivity Profiling: The structural similarity to certain neuroactive compounds suggests that investigating the effects of these derivatives on the central nervous system could be a fruitful avenue. nih.gov
A systematic exploration of the structure-activity relationships (SAR) will be crucial in optimizing the biological activity of these derivatives.
Integration of Advanced Computational Approaches for Rational Design and Discovery of this compound Analogues
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. jcchems.com These approaches can significantly accelerate the design and discovery of new analogues of this compound with improved properties.
Advanced computational strategies to be employed include:
Virtual Screening: High-throughput virtual screening of large compound libraries against validated biological targets can identify novel scaffolds based on the oxazole-cyclopropane core.
Quantum-Chemical Modeling: Density Functional Theory (DFT) calculations can provide insights into the electronic properties and reactivity of the molecule, aiding in the design of analogues with tailored electronic characteristics. researchgate.net
Molecular Dynamics Simulations: These simulations can be used to study the conformational preferences of the molecule and its interactions with biological macromolecules, providing a deeper understanding of its mechanism of action at the molecular level. jcchems.com
Pharmacophore Modeling and QSAR: The development of quantitative structure-activity relationship (QSAR) models can help to predict the biological activity of newly designed analogues and guide the synthetic efforts towards more potent compounds.
Exploration of Supramolecular Chemistry and Self-Assembly Phenomena Involving this compound Scaffolds
The presence of both hydrogen bond donors (carboxylic acid) and acceptors (oxazole nitrogen and oxygen) in the structure of this compound makes it an excellent candidate for studies in supramolecular chemistry. The ability of these molecules to form well-defined, non-covalent assemblies could lead to the development of novel functional materials.
Potential research directions in this area include:
Crystal Engineering: Systematic studies of the crystal packing of the parent molecule and its derivatives could reveal predictable patterns of intermolecular interactions, leading to the design of crystalline materials with specific properties.
Formation of Gels and Liquid Crystals: The potential for these molecules to form soft materials such as gels or liquid crystals through self-assembly should be investigated.
Host-Guest Chemistry: The carboxylic acid and oxazole moieties could serve as recognition sites for the binding of specific guest molecules, opening up possibilities in sensing and separation technologies.
Identification of Potential Roles in Emerging Research Domains for Oxazole-Cyclopropane Carboxylic Acid Structures
The unique combination of structural features in this compound suggests that it could find applications in a variety of emerging research areas beyond traditional medicinal chemistry.
Unexplored domains where this scaffold could be relevant include:
Materials Science: The incorporation of this rigid, polar building block into polymers or metal-organic frameworks (MOFs) could lead to materials with novel electronic, optical, or catalytic properties.
Chemical Biology: Derivatives functionalized with fluorescent tags or reactive probes could be developed as tools to study biological processes.
Agrochemicals: The structural motifs present in the molecule are also found in some agrochemicals, suggesting that derivatives could be explored for their potential as herbicides, insecticides, or fungicides.
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications across multiple disciplines.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Oxazol-5-ylcyclopropanecarboxylic acid, and how can purity be validated?
- Methodological Answer : The synthesis typically involves cyclopropanation and oxazole ring formation. A reflux method with acetic acid, sodium acetate, and stoichiometric ratios of precursors (e.g., 3-formyl-indole derivatives) can yield crystalline products . Purification via recrystallization (DMF/acetic acid mixtures) is recommended. Validate purity using HPLC (≥95% purity threshold) and characterize via -NMR (e.g., cyclopropane proton signals at δ 1.2–1.8 ppm) and FTIR (carboxylic acid C=O stretch at ~1700 cm) .
Q. What analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] for CHNO: calc. 167.0582, observed 167.0585). X-ray crystallography is ideal for resolving cyclopropane-oxazole stereochemistry, while -NMR can distinguish carboxylic acid carbons (~175 ppm) and oxazole ring carbons (120–150 ppm) .
Q. How can researchers assess the solubility and stability of this compound in aqueous buffers?
- Methodological Answer : Conduct solubility assays in PBS (pH 7.4), DMSO, and ethanol at 25°C using UV-Vis spectroscopy (λ ~260 nm for oxazole). For stability, incubate at 37°C for 24–72 hours and monitor degradation via HPLC. Include controls with antioxidants (e.g., ascorbic acid) to mitigate oxidation .
Advanced Research Questions
Q. How does this compound interact with PLP-dependent enzymes, and what assays are suitable for studying inhibition?
- Methodological Answer : The cyclopropane moiety may act as a transition-state analog for enzymes like ACC synthase . Use kinetic assays with pyridoxal 5’-phosphate (PLP) cofactor monitoring at 420 nm. Measure via competitive inhibition plots. For in vitro studies, employ recombinant PYCR1 (pyrroline-5-carboxylate reductase 1) and track NADPH consumption at 340 nm .
Q. What strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer : Discrepancies often arise from pH variations or impurities. Standardize solubility protocols using USP buffers (pH 1.2–7.4) and validate compound purity via LC-MS before testing. Cross-reference with computational solubility models (e.g., COSMO-RS) to predict pH-dependent behavior .
Q. How can computational modeling predict the compound’s reactivity in cyclopropane ring-opening reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map transition states for acid-catalyzed ring opening. Compare activation energies for nucleophilic attack at cyclopropane carbons. Validate predictions experimentally via -NMR kinetics in HSO/DO .
Q. What experimental designs are recommended for studying stability under oxidative stress?
- Methodological Answer : Expose the compound to HO/Fe (Fenton’s reagent) and analyze degradation products via LC-MS/MS. Use ESR spectroscopy to detect free radical intermediates. Include stabilizers like EDTA to assess metal-ion-mediated oxidation pathways .
Q. How can researchers design SAR studies to optimize bioactivity while minimizing cyclopropane ring strain?
- Methodological Answer : Synthesize analogs with substituents at the oxazole 2-position (e.g., methyl, phenyl) and cyclopropane 1-position. Assess bioactivity (e.g., IC in enzyme assays) and correlate with strain energy calculations (Molecular Mechanics Force Fields). Use X-ray crystallography to validate conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
